molecular formula C14H13NO2 B2767850 2-(Allyloxy)-1-naphthaldehyde oxime CAS No. 135522-23-5

2-(Allyloxy)-1-naphthaldehyde oxime

Cat. No.: B2767850
CAS No.: 135522-23-5
M. Wt: 227.263
InChI Key: ZWZMXMHJPULWOB-XNTDXEJSSA-N
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Description

AN has the molecular formula C₁₄H₁₂O₂, a molar mass of 212.24 g/mol, and a melting point of 81–83°C . Its structure features an allyloxy group at the 2-position of the naphthalene ring, which introduces steric hindrance and influences reactivity . AN is a yellow-to-orange crystalline solid, soluble in organic solvents like chloroform or tetrahydrofuran but sparingly soluble in water .

The oxime derivative of AN would involve the substitution of the aldehyde group (-CHO) with an oxime (-CH=N-OH).

Properties

IUPAC Name

(NE)-N-[(2-prop-2-enoxynaphthalen-1-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-2-9-17-14-8-7-11-5-3-4-6-12(11)13(14)10-15-16/h2-8,10,16H,1,9H2/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZMXMHJPULWOB-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C2=CC=CC=C2C=C1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=C(C2=CC=CC=C2C=C1)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allyloxy)-1-naphthaldehyde oxime typically involves the reaction of 2-(Allyloxy)-1-naphthaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to facilitate the formation of the oxime.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Allyloxy)-1-naphthaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitriles or other oxidized derivatives.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The allyloxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation: Nitriles or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-(Allyloxy)-1-naphthaldehyde oxime has garnered attention for its potential as an acetylcholinesterase reactivator , which is crucial in treating organophosphate poisoning. The mechanism involves the compound binding to the acetylcholinesterase enzyme, facilitating the cleavage of the phosphate-ester bond formed by organophosphates, thus restoring enzyme activity.

Antimicrobial Activity

Research indicates that derivatives of oxime compounds exhibit significant antimicrobial properties. In studies, this compound showed promising activity against various bacterial strains, suggesting its potential use in developing new antimicrobial agents .

Anticancer Research

Recent investigations into naphthalene derivatives have highlighted their anticancer properties. Compounds similar to this compound have been evaluated for their efficacy against cancer cell lines, including breast and colon cancers. Some derivatives demonstrated IC50 values comparable to established chemotherapeutics like 5-fluorouracil .

Case Study 1: Acetylcholinesterase Reactivation

A study focused on the reactivation of acetylcholinesterase using various oximes, including this compound, showed that this compound effectively restored enzyme activity in vitro following organophosphate exposure. The findings suggest its viability as a therapeutic agent for poisoning cases .

Case Study 2: Antimicrobial Testing

In a comparative study of several oxime derivatives against pathogenic bacteria, this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial candidate .

Mechanism of Action

The mechanism of action of 2-(Allyloxy)-1-naphthaldehyde oxime, particularly in medicinal applications, involves its interaction with molecular targets such as enzymes. For example, as an acetylcholinesterase reactivator, it can bind to the enzyme and restore its activity by cleaving the phosphate-ester bond formed between the enzyme and organophosphate compounds. This reactivation process is crucial in treating organophosphate poisoning.

Comparison with Similar Compounds

Structural and Steric Comparisons

2-(Allyloxy)-1-naphthaldehyde (AN)
  • Substituent : Allyloxy group (–O–CH₂–CH₂–CH₂).
  • Steric Hindrance : Moderate due to the flexible allyl chain .
  • Synthesis : Derived from 2-hydroxy-1-naphthaldehyde via allylation .
2-((4-Vinylbenzyl)oxy)-1-naphthaldehyde (VBN)
  • Substituent : 4-Vinylbenzyloxy group (–O–CH₂–C₆H₄–CH=CH₂).
  • Steric Hindrance : Higher than AN due to the bulky aromatic substituent .
  • Synthesis : Similar to AN but uses 4-vinylbenzyl bromide for substitution .
2-(Benzyloxy)-1-naphthaldehyde
  • Substituent : Benzyloxy group (–O–CH₂–C₆H₅).
  • Steric Hindrance : Intermediate between AN and VBN due to the rigid benzyl group .
  • Synthesis : Prepared via benzylation of 2-hydroxy-1-naphthaldehyde .
Table 1: Key Properties of Comparable Aldehydes
Compound Molecular Weight (g/mol) Substituent Steric Hindrance Key Applications
2-(Allyloxy)-1-naphthaldehyde 212.24 Allyloxy Moderate Fluorescent dyes, OLEDs
2-((4-Vinylbenzyl)oxy)-1-naphthaldehyde 310.36 4-Vinylbenzyloxy High Optoelectronic materials
2-(Benzyloxy)-1-naphthaldehyde 274.31 Benzyloxy Intermediate Organic synthesis

Spectral and Reactivity Differences

  • Absorption Spectra :

    • AN-derived polymers (e.g., ANPEO) exhibit solvent-dependent absorption maxima due to the allyl group’s flexibility. For example, in toluene, ANPEO absorbs at 350–400 nm .
    • VBN-derived analogs (e.g., VBNPEO) show redshifted absorption (370–420 nm ) in polar solvents, attributed to the extended conjugation from the vinylbenzyl group .
  • Solid-State Fluorescence :

    • ANPEO demonstrates weak fluorescence in the solid state due to aggregation-caused quenching.
    • VBNPEO exhibits enhanced fluorescence due to reduced molecular stacking from steric hindrance .

Limitations and Availability

  • 2-(Allyloxy)-1-naphthaldehyde is listed as discontinued by suppliers like CymitQuimica, limiting its accessibility for new research .
  • Benzyloxy analogs remain more commercially available, with multiple suppliers offering derivatives .

Biological Activity

2-(Allyloxy)-1-naphthaldehyde oxime is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound can be characterized by its chemical structure, which includes an allyloxy group attached to a naphthaldehyde moiety. The oxime functional group is known for its reactivity and ability to form coordination complexes with metal ions, which can enhance its biological properties.

Antimicrobial Activity

Research indicates that derivatives of naphthaldehyde oximes exhibit significant antimicrobial properties . A study demonstrated that various naphthaldehyde-derived compounds showed moderate to significant antibacterial activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Naphthaldehyde Derivatives

CompoundBacterial StrainActivity Level
This compoundE. coliModerate
This compoundS. aureusSignificant
2-Hydroxy-1-naphthaldehydePseudomonas aeruginosaModerate

Antifungal Activity

In addition to antibacterial effects, compounds related to this compound have also shown antifungal activity. The same study noted good antifungal activity against various strains, suggesting a broad-spectrum efficacy .

The biological activity of this compound is believed to stem from its ability to interact with microbial membranes and inhibit essential enzymes. The oxime group can form chelates with metal ions, potentially disrupting microbial metabolic pathways.

Case Study 1: Synthesis and Evaluation

A recent study synthesized several derivatives of naphthaldehyde oximes, including this compound, and evaluated their biological activities. The results indicated that these compounds could serve as lead candidates for developing new antimicrobial agents .

Case Study 2: Coordination Complexes

Another investigation focused on the coordination chemistry of naphthaldehyde-derived oximes. It was found that forming metal complexes significantly enhanced their antibacterial properties compared to their uncoordinated forms. For instance, complexes formed with copper(II) exhibited notably higher activity against certain bacterial strains .

Q & A

Q. What are the standard synthetic routes for preparing 2-(Allyloxy)-1-naphthaldehyde oxime?

The synthesis typically involves two steps:

Formation of 2-(Allyloxy)-1-naphthaldehyde : Derived from 2-hydroxy-1-naphthaldehyde via a Williamson ether reaction. Allyl bromide or propargyl bromide is used with a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF, often accelerated by ultrasound sonication (40°C, 30 min) to improve yield and reduce reaction time .

Oxime formation : The aldehyde is reacted with hydroxylamine (NH₂OH) under mild acidic or basic conditions. This step is standard for oxime synthesis, though solvent choice (e.g., ethanol/water) and temperature control are critical to avoid side reactions .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

  • 1H and 13C NMR : Confirm the oxime (C=N-OH) formation and allyloxy substitution patterns. For example, the aldehyde proton (~10 ppm in 1H NMR) disappears upon oxime formation, replaced by an imine proton signal .
  • IR spectroscopy : Detects C=N (1600–1650 cm⁻¹) and O-H (3200–3400 cm⁻¹) stretches .
  • Single-crystal X-ray diffraction (SCXRD) : Resolves steric effects and molecular conformation. For related naphthaldehyde derivatives, SCXRD reveals deviations of substituents from the aromatic plane (e.g., allyloxy groups displaced by ~1.5 Å) .

Advanced Research Questions

Q. How does steric hindrance from the allyloxy group influence the reactivity of this compound?

The allyloxy group introduces steric bulk, which:

  • Reduces electrophilicity at the aldehyde/oxime site , slowing nucleophilic additions (e.g., imine formation).
  • Directs regioselectivity in cycloadditions : For example, in nitrile oxide-alkyne cycloadditions, steric effects favor specific diastereomers .
  • Affects fluorescence properties : Bulky substituents can restrict rotation, enhancing fluorescence quantum yield in naphthaldehyde-derived sensors .

Q. What role does this compound play in synthesizing heterocyclic compounds?

The oxime group serves as a precursor for nitrile oxides via oxidation (e.g., with chloramine-T). These intermediates undergo 1,3-dipolar cycloadditions with alkynes or alkenes to form isoxazoles or isoxazolidines, key motifs in medicinal chemistry. For instance, anthraldehyde oxime derivatives yield bioactive heterocycles under mild conditions .

Q. How does tautomerism affect the stability and reactivity of naphthaldehyde oxime derivatives?

Naphthaldehyde oximes can exhibit keto-enol tautomerism. Computational studies (e.g., DFT) on hydroxynaphthaldehyde analogs show that tautomeric equilibria depend on substituent electronic effects. Electron-withdrawing groups (e.g., Cl) stabilize the keto form, altering reactivity in substitution or redox reactions .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Conformational flexibility : The allyloxy chain and oxime group create multiple rotamers, complicating crystallization. Slow evaporation in ethanol at low temperatures (e.g., 0–4°C) promotes ordered packing .
  • Intermolecular interactions : Weak C–H···O hydrogen bonds and π-π stacking (3.6–3.7 Å between naphthalene rings) stabilize the crystal lattice .

Q. How does the allyloxy group compare to other alkoxy substituents in modulating electronic properties?

  • Electron donation : Allyloxy groups are stronger electron donors than methoxy due to conjugation with the alkene, increasing electron density at the naphthalene ring. This enhances reactivity in electrophilic substitutions (e.g., nitration) .
  • Steric vs. electronic balance : Compared to bulkier substituents (e.g., 4-vinylbenzyloxy), allyloxy provides moderate steric hindrance while maintaining synthetic versatility .

Q. What mechanistic insights have been gained from studying substitution reactions of this compound?

  • Nucleophilic substitutions : The chlorine atom in analogs (e.g., 2-allyloxy-5-chlorobenzaldehyde) undergoes SNAr reactions with amines or alkoxides. Steric hindrance from the allyloxy group slows para-substitution, favoring meta products .
  • Cross-coupling reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require careful ligand selection to avoid coordination with the oxime group .

Q. How is this compound utilized in fluorescence-based chemosensors?

The naphthalene core serves as a fluorophore, while the oxime and allyloxy groups act as binding sites. For example:

  • Metal ion detection : Oxime-metal coordination quenches or enhances fluorescence. Steric hindrance from allyloxy improves selectivity for smaller ions (e.g., Cu²⁺ over Fe³⁺) .
  • pH sensors : Protonation of the oxime group shifts emission wavelengths, enabling ratiometric pH measurement .

Q. What are the limitations of current synthetic protocols, and how can they be optimized?

  • Low yields in oxime formation : Moisture-sensitive conditions may lead to hydrolysis. Anhydrous solvents (e.g., THF) and molecular sieves improve efficiency .
  • Scalability of sonication methods : Transitioning from lab-scale ultrasound to flow reactors with controlled cavitation enhances reproducibility for large-scale synthesis .

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